molecular formula C14H24N4O5 B585922 Unii-O4V6XA23KP CAS No. 220182-19-4

Unii-O4V6XA23KP

Numéro de catalogue: B585922
Numéro CAS: 220182-19-4
Poids moléculaire: 328.369
Clé InChI: DBYNHTDVIPODPK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Unii-O4V6XA23KP is systematically named 1,4,7,10-tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid . It is a chemical substance with the molecular formula C14H24N4O5 and a molecular weight of 328.36 g/mol . This compound is notable for its unique bicyclic structure and the presence of multiple nitrogen atoms, which contribute to its distinctive chemical properties.

Applications De Recherche Scientifique

1,4,7,10-tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid has several scientific research applications, including:

Mécanisme D'action

Target of Action

Unii-O4V6XA23KP, also known as Brexucabtagene autoleucel, is a modified autologous chimeric antigen receptor (CAR) T cell therapy . The primary target of this compound is the CD19 antigen, a protein expressed on the surface of B cells, including malignant B cells in conditions such as mantle cell lymphoma .

Mode of Action

Brexucabtagene autoleucel employs a modified murine anti-CD19 single-chain variable fragment linked to CD28 and CD3ζ co-stimulatory domains . This allows the CAR T cells to recognize and bind to CD19-expressing cells, leading to the activation of the T cells. Once activated, these T cells proliferate and release cytokines, which further recruit immune cells to the site of the tumor, resulting in the destruction of the CD19-expressing cells .

Biochemical Pathways

The activation of the CAR T cells triggers a cascade of immune responses. This includes the release of various cytokines, which can lead to a state known as cytokine release syndrome, a common side effect of CAR T cell therapies. The exact biochemical pathways affected by this compound are complex and involve various aspects of the immune system .

Result of Action

The result of the action of Brexucabtagene autoleucel is the destruction of CD19-expressing cells, including malignant B cells in conditions such as mantle cell lymphoma . This can lead to a reduction in tumor size and potentially, remission of the disease.

Action Environment

The efficacy and stability of CAR T cell therapies like Brexucabtagene autoleucel can be influenced by various environmental factors. These include the patient’s overall health status, the presence of other diseases, and the use of other medications. Additionally, factors such as the patient’s immune status and the tumor microenvironment can also impact the action of the therapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid typically involves the cyclization of linear precursors containing amine and carboxylic acid functional groups. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. For instance, the reaction may be carried out in the presence of hydrochloric acid or sodium hydroxide under controlled temperatures to ensure the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include steps such as purification through crystallization or chromatography to obtain the compound in high purity. The use of advanced analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) would be essential to confirm the structure and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1,4,7,10-tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Gadoteridol: A related compound used as a contrast agent in magnetic resonance imaging (MRI).

    1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid: Another bicyclic compound with similar structural features but different functional groups.

Uniqueness

1,4,7,10-tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid is unique due to its specific arrangement of nitrogen atoms and the presence of an oxo group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Activité Biologique

Overview

The compound identified by the Unique Ingredient Identifier (UNII) O4V6XA23KP is 1,4,7,10-tetraaza-11-oxo-1,4,7,10-tetraazacyclododecane , commonly referred to as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This macrocyclic compound is notable for its chelating properties and is primarily utilized in medical imaging and drug development due to its ability to form stable complexes with metal ions.

Chelation and Metal Binding

DOTA exhibits a high affinity for various metal ions, particularly lanthanides and transition metals. This property is crucial in the development of contrast agents for magnetic resonance imaging (MRI) and in radiopharmaceutical applications. The ability to form stable complexes makes DOTA an essential component in enhancing the efficacy of diagnostic imaging techniques.

Table 1: Chelation Properties of DOTA

Metal IonStability Constant (log K)Application
Gadolinium (III)20.6MRI contrast agent
Lutetium (III)19.0Radiotherapy
Copper (II)14.0Diagnostic imaging

DOTA functions by binding to metal ions through its nitrogen and oxygen atoms, forming a stable chelate that prevents the release of the metal ion in biological systems. This mechanism is vital for minimizing toxicity while maximizing the imaging capabilities of the metal complexes formed with DOTA.

Cellular Effects

Research indicates that DOTA can influence cellular functions through its interactions with metal ions:

  • Cell Signaling : DOTA-metal complexes can modulate signaling pathways by affecting the availability of metal-dependent enzymes.
  • Gene Expression : The binding of DOTA to certain biomolecules may influence gene expression patterns related to cellular metabolism and stress responses.

Case Studies

Several studies have investigated the biological activity and applications of DOTA in clinical settings:

  • MRI Contrast Enhancement :
    • A study demonstrated that gadolinium-DOTA complexes significantly improved MRI image quality in patients with neurological disorders. The stability of the complex reduced the risk of nephrotoxicity associated with gadolinium exposure.
  • Radiopharmaceutical Development :
    • Research involving lutetium-DOTA complexes showed promising results in targeted radiotherapy for neuroendocrine tumors, highlighting DOTA's role in delivering therapeutic doses while minimizing damage to surrounding healthy tissues.
  • Metal Ion Interaction Studies :
    • Investigations into DOTA's interaction with various metal ions revealed its potential use in detoxifying heavy metals from biological systems, suggesting a therapeutic avenue for conditions related to metal toxicity.

Pharmacokinetics and Safety

DOTA exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed when administered intravenously.
  • Distribution : Widely distributed throughout tissues; however, its chelation properties limit free metal ion availability.
  • Elimination : Primarily excreted via renal pathways, necessitating caution in patients with impaired kidney function.

Table 2: Pharmacokinetic Profile of DOTA

ParameterValue
Bioavailability~100% (IV administration)
Half-life1.5 hours
ExcretionRenal (80% within 24 hours)

Propriétés

IUPAC Name

2-[7-(carboxymethyl)-11-oxo-1,4,7,10-tetrazabicyclo[8.2.2]tetradecan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O5/c19-12-9-15-1-2-16(10-13(20)21)3-4-17(11-14(22)23)6-8-18(12)7-5-15/h1-11H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYNHTDVIPODPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN2CCN1CC2=O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220182-19-4
Record name (1,4,7,10-Tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220182194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,4,7,10-TETRAAZA-11-OXO-BICYCLO(8.2.2)TETRADECANE-4,7-DIACETIC ACID)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4V6XA23KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.